molecular formula C14H14N4O2 B1585153 1-(4-Nitrobenzyl)-3-p-tolyltriazene CAS No. 60259-80-5

1-(4-Nitrobenzyl)-3-p-tolyltriazene

Cat. No. B1585153
CAS RN: 60259-80-5
M. Wt: 270.29 g/mol
InChI Key: ZATZIBWEALYTHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-Nitrobenzyl)-3-p-tolyltriazene” is a complex organic molecule. It likely contains a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .


Synthesis Analysis

While specific synthesis methods for “1-(4-Nitrobenzyl)-3-p-tolyltriazene” are not available, similar compounds such as 4-nitrobenzyloxy derivatives have been synthesized from reactions of 4-nitrobenzyl bromide with various aldehydes .

Scientific Research Applications

  • Chemical Synthesis and Reagent Use 1-(4-Nitrobenzyl)-3-p-tolyltriazene and related compounds have been utilized in chemical syntheses. For example, p-Nitrobenzyl Bromide, a similar compound, acts as a benzylating agent for various functional groups and carbon nucleophiles (Wardrop & Landrie, 2003).

  • Esterification of Acids Research indicates the use of 1-Methyl-3-p-tolyltriazene, a related compound, in the esterification of acids. This process involves diazotization and coupling reactions, showcasing the compound's potential in organic synthesis (White, Baum & Eitel, 2003).

  • Photolabile Protecting Groups in Organic Chemistry Nitrobenzyl derivatives are noted for their role as photolabile protecting groups in synthetic organic chemistry. Such compounds can generate other molecules in situ, useful in structural and kinetic studies of biological systems (Mccray, Herbette, Kihara & Trentham, 1980).

  • Photophysics and Photochemistry Nitrobenzene, a close relative of 1-(4-Nitrobenzyl)-3-p-tolyltriazene, exhibits complex photophysics and photochemistry, indicating potential applications in these fields. The study of nitrobenzene's UV absorption and decay paths helps understand its photophysical properties (Giussani & Worth, 2017).

  • Polymer and Materials Science Derivatives of o-Nitrobenzyl alcohol, which shares a functional group with 1-(4-Nitrobenzyl)-3-p-tolyltriazene, find applications in polymer and materials science. They are used in creating photodegradable hydrogels, functionalizing (block) copolymers, and in self-assembled monolayers, highlighting their versatility in material development (Zhao, Sterner, Coughlin & Théato, 2012).

Future Directions

While specific future directions for “1-(4-Nitrobenzyl)-3-p-tolyltriazene” are not known, nitrobenzyl derivatives of camptothecin have been studied as potential hypoxia-targeting prodrugs for cancer therapy .

properties

IUPAC Name

4-methyl-N-[(4-nitrophenyl)methyldiazenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-11-2-6-13(7-3-11)16-17-15-10-12-4-8-14(9-5-12)18(19)20/h2-9H,10H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATZIBWEALYTHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NN=NCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801032086
Record name 1-(4-Nitrobenzyl)-3-p-tolyltriazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801032086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrobenzyl)-3-p-tolyltriazene

CAS RN

60259-80-5
Record name 1-(4-Nitrobenzyl)-3-p-tolyltriazene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060259805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Nitrobenzyl)-3-p-tolyltriazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801032086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Nitrobenzyl)-3-p-tolyltriazene [for HPLC Labeling]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(4-NITROBENZYL)-3-P-TOLYLTRIAZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZ57ABQ3G1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Nitrobenzyl)-3-p-tolyltriazene
Reactant of Route 2
Reactant of Route 2
1-(4-Nitrobenzyl)-3-p-tolyltriazene
Reactant of Route 3
Reactant of Route 3
1-(4-Nitrobenzyl)-3-p-tolyltriazene
Reactant of Route 4
Reactant of Route 4
1-(4-Nitrobenzyl)-3-p-tolyltriazene
Reactant of Route 5
1-(4-Nitrobenzyl)-3-p-tolyltriazene
Reactant of Route 6
1-(4-Nitrobenzyl)-3-p-tolyltriazene

Citations

For This Compound
1
Citations
K Ito - Journal of Food Biochemistry, 2018 - Wiley Online Library
To verify minor physiological functions of funazushi and its water‐extractive components (extracts), the hypolipidemic effects of extracts from funazushi, a traditional fermented crucian …
Number of citations: 2 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.